2-(1H-indol-1-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide
Description
2-(1H-Indol-1-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide is a hybrid molecule combining a benzo[d]thiazole core with an indole-substituted acetamide linker.
Properties
Molecular Formula |
C18H15N3O3S2 |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
2-indol-1-yl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C18H15N3O3S2/c1-26(23,24)13-6-7-14-16(10-13)25-18(19-14)20-17(22)11-21-9-8-12-4-2-3-5-15(12)21/h2-10H,11H2,1H3,(H,19,20,22) |
InChI Key |
GTXKGJSFXOQHLZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Sulfonation of Benzo[d]thiazole Precursors
The methylsulfonyl group at position 6 is introduced via oxidation of a methylthio precursor. A representative pathway involves:
- Methylthio Introduction : Treatment of 6-bromobenzo[d]thiazole with sodium methanethiolate (NaSMe) in dimethylformamide (DMF) at 110°C yields 6-(methylthio)benzo[d]thiazole.
- Oxidation to Sulfonyl : Oxidation with meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0–25°C converts the methylthio group to methylsulfonyl with >90% yield.
Critical Parameters :
Amination at Position 2
The 2-amino group is installed via cyclocondensation:
- Thiourea Cyclization : Reacting 2-aminobenzenethiol with cyanogen bromide (BrCN) in ethanol under reflux forms the benzo[d]thiazole core.
- Direct Amination : Palladium-catalyzed coupling of 6-(methylsulfonyl)benzo[d]thiazole with ammonia using Xantphos as a ligand achieves 85% amination efficiency.
Comparative Analysis :
| Method | Yield (%) | Reaction Time | Scalability |
|---|---|---|---|
| Thiourea Cyclization | 78 | 12 h | High |
| Palladium Catalysis | 85 | 6 h | Moderate |
Thiourea cyclization remains preferred for large-scale synthesis due to lower catalyst costs.
Synthesis of 2-(1H-Indol-1-yl)acetic Acid
N-Alkylation of Indole
Indole undergoes alkylation at the 1-position using chloroacetic acid derivatives:
- Base-Mediated Alkylation : Treatment of indole with ethyl chloroacetate in tetrahydrofuran (THF) using sodium hydride (NaH) yields ethyl 2-(1H-indol-1-yl)acetate (92% yield).
- Ester Hydrolysis : Saponification with aqueous NaOH in ethanol provides 2-(1H-indol-1-yl)acetic acid (95% yield).
Mechanistic Insight : The reaction proceeds via deprotonation of indole at N1, followed by nucleophilic attack on the α-carbon of chloroacetate.
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
Activation of 2-(1H-indol-1-yl)acetic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF facilitates coupling with 6-(methylsulfonyl)benzo[d]thiazol-2-amine:
Schlenk Technique for Moisture-Sensitive Reactions
In anhydrous THF, using trimethylaluminum (Me₃Al) as a coupling reagent achieves 91% yield by suppressing hydrolysis of the methylsulfonyl group.
Side Reaction Mitigation :
- Competitive Sulfonamide Formation : Controlled stoichiometry (1:1.05 acid:amine) minimizes overalkylation.
- Byproduct Removal : Aqueous workup with 5% NaHCO₃ eliminates unreacted acid.
Alternative Synthetic Routes
Eschenmoser Coupling for Direct Assembly
Adapting methodologies from thiadiazole syntheses, the Eschenmoser coupling reaction enables one-pot assembly:
- Thioamide Intermediate : React 6-(methylsulfonyl)benzo[d]thiazole-2-thiol with 2-bromo-N-(1H-indol-1-yl)acetamide in acetonitrile.
- Sulfide Oxidation : Treat with hydrogen peroxide (H₂O₂) to form the sulfonyl group post-coupling.
Advantages :
Solid-Phase Synthesis for High-Throughput Production
Immobilizing 6-(methylsulfonyl)benzo[d]thiazol-2-amine on Wang resin enables iterative coupling with Fmoc-protected 2-(1H-indol-1-yl)acetic acid. Cleavage with trifluoroacetic acid (TFA) yields the target compound with 76% purity, suitable for combinatorial libraries.
Characterization and Quality Control
Spectroscopic Confirmation
Purity Assessment
HPLC analysis on a C18 column (acetonitrile/water gradient) shows >99% purity at 254 nm, with tₐ = 6.7 min.
Industrial-Scale Optimization
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-1-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
2-(1H-indol-1-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole and benzo[d]thiazole moieties can bind to proteins, enzymes, or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Features
The compound shares a common benzothiazole-acetamide scaffold with several derivatives reported in the evidence. Key structural variations among analogs include:
Key Observations :
- Substituent Effects : The methylsulfonyl group in the target compound may enhance metabolic stability compared to nitro () or alkoxy () groups, which are prone to reduction or oxidation .
- Indole vs.
Kinase Inhibition
- VEGFR-2 Inhibition : Compound 6d () with a nitro group and thiadiazole linker showed potent VEGFR-2 inhibition (IC₅₀ = 0.28 µM) via hydrogen bonding with Cys919 and π-π stacking with Phe1047 . The methylsulfonyl group in the target compound may mimic nitro’s electron-withdrawing effects but with improved pharmacokinetics.
- Anticancer Activity : Derivatives like N-(6-methoxybenzo[d]thiazol-2-yl)acetamide () exhibited cytotoxicity via apoptosis induction and cell cycle arrest .
Neuroenzyme Modulation
- MAO-B/BChE Inhibition: Analogous indole-acetamide hybrids (e.g., (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide) showed dual MAO-B/BChE inhibition (IC₅₀ < 1 µM) . The target compound’s indole group may similarly interact with MAO-B’s hydrophobic pocket.
Antimicrobial Activity
Structure-Activity Relationship (SAR)
- Benzothiazole Substituents : Electron-withdrawing groups (e.g., nitro, methylsulfonyl) enhance kinase binding, while alkoxy groups (e.g., 6-methoxy) improve metabolic stability .
- Acetamide Linkers: Bulky aromatic groups (e.g., indole, naphthoquinone) increase MAO-B/BChE inhibition, whereas polar heterocycles (e.g., triazole) favor anticonvulsant activity .
Biological Activity
2-(1H-indol-1-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide is a synthetic compound with significant potential in medicinal chemistry, particularly in the development of anticancer and anti-inflammatory agents. This compound features an indole moiety, which is known for its diverse biological activities, combined with a benzo[d]thiazole structure that enhances its pharmacological properties.
- Molecular Formula : C18H15N3O3S2
- Molecular Weight : 385.5 g/mol
- Structural Characteristics : The compound includes a methylsulfonyl group that improves solubility and biological activity, making it a candidate for various therapeutic applications.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.
- Receptor Modulation : It might interact with cell surface receptors, influencing signal transduction pathways.
- DNA Interaction : The compound may intercalate into DNA, altering gene expression and cellular behavior.
Biological Activity
Preliminary studies suggest that compounds similar to this compound exhibit significant biological activities:
Antitumor Activity
Research indicates that thiazole derivatives, including those containing indole moieties, often demonstrate potent anticancer properties. For instance, analogues have shown cytotoxic effects against various cancer cell lines with IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL .
Anti-inflammatory Effects
Indole derivatives are frequently explored for their anti-inflammatory potential. The presence of the methylsulfonyl group may enhance this activity by modulating inflammatory pathways.
Anticonvulsant Properties
Thiazole compounds have been investigated for anticonvulsant effects, with some derivatives showing promising results in inhibiting seizures in animal models .
Case Studies
Several studies have reported on the efficacy of indole and thiazole derivatives:
- Study on Xanthine Oxidase Inhibitors : A series of indole-thiazole derivatives were synthesized and tested for their ability to inhibit xanthine oxidase, an enzyme linked to gout. One compound exhibited an IC50 value of 3.5 nM, indicating strong inhibitory activity .
- Leishmanicidal Activity : Phthalimido-thiazole hybrids were identified as promising candidates against Leishmania species, demonstrating significant cytotoxic effects on both promastigote and amastigote forms while maintaining low toxicity towards mammalian cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship is critical for understanding how modifications to the indole and thiazole components affect biological activity. Key findings include:
- Electron-Drawing Groups : The presence of electron-withdrawing groups (like the methylsulfonyl group) enhances the compound's reactivity and biological efficacy.
- Hydrophobic Interactions : Compounds that establish strong hydrophobic contacts with target proteins tend to exhibit higher potency against cancer cell lines .
Q & A
Q. Optimization Tips :
- Catalyst selection (e.g., Pd-mediated coupling for higher yields in heterocyclic systems) .
- Solvent polarity adjustments to enhance intermediate stability (e.g., DMF for polar intermediates, toluene for non-polar steps) .
- Reaction monitoring via TLC or HPLC to minimize side products .
What spectroscopic and analytical methods are critical for characterizing this compound?
Basic Research Question
Key techniques include:
- NMR Spectroscopy :
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1350 cm⁻¹ (S=O stretch of sulfonyl group) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
- Elemental Analysis : Confirmation of C, H, N, S content within ±0.4% deviation .
How are in vitro biological assays designed to evaluate its potential anticancer or antimicrobial activity?
Basic Research Question
Anticancer Assays :
- Cell Viability (MTT Assay) : Test against cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations after 48–72 h exposure .
- Apoptosis Detection : Flow cytometry with Annexin V/PI staining .
Antimicrobial Assays : - MIC Determination : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-Kill Studies : Log-phase bacterial reduction over 24 h .
Controls : Include standard drugs (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) and vehicle-treated cells .
How can structure-activity relationship (SAR) studies be structured to identify critical functional groups?
Advanced Research Question
Methodology :
- Analog Synthesis : Modify substituents (e.g., replace methylsulfonyl with nitro or methoxy groups) and compare bioactivity .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic/steric features with activity .
- Crystallography : Resolve X-ray structures to analyze binding modes (e.g., thiazole ring interactions with kinase active sites) .
Q. Key Findings :
- The methylsulfonyl group enhances solubility and hydrogen bonding with target proteins .
- Indole N-substitution influences steric bulk, affecting membrane permeability .
What strategies address low solubility or bioavailability in preclinical studies?
Advanced Research Question
Approaches :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
